molecular formula C8H9N3O2 B7981426 2-Aminoterephthalamide

2-Aminoterephthalamide

Cat. No.: B7981426
M. Wt: 179.18 g/mol
InChI Key: QLOZLGKDLIKKNH-UHFFFAOYSA-N
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Description

2-Aminoterephthalamide is an organic compound with the molecular formula C8H9N3O2 It is a derivative of terephthalic acid, where one of the carboxyl groups is converted to an amide and an amino group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoterephthalamide can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with ammonia to form terephthalamide, followed by nitration and reduction to introduce the amino group. Another method involves the direct amination of terephthalic acid derivatives using suitable amination reagents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Aminoterephthalamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Aminoterephthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials, such as metal-organic frameworks and polymer composites.

Mechanism of Action

The mechanism of action of 2-aminoterephthalamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoterephthalic acid: Similar structure but with carboxyl groups instead of amide groups.

    Terephthalamide: Lacks the amino group.

    2-Aminobenzamide: Similar functional groups but different aromatic ring structure.

Uniqueness

2-Aminoterephthalamide is unique due to the presence of both an amino group and an amide group on the terephthalic acid backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals.

Biological Activity

2-Aminoterephthalamide (ATA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ATA, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of terephthalic acid with two amino groups attached to the aromatic rings. Its chemical structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This compound exhibits properties that make it suitable for various biological applications, particularly in cancer therapy and neurodegenerative diseases.

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor properties. In vitro studies have shown that ATA can inhibit the proliferation of various cancer cell lines. For instance, a study involving human glioblastoma cells indicated that ATA reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Mechanism of Action
A2780 (Ovarian Cancer)15.4Induces apoptosis through mitochondrial pathways
U87MG (Glioblastoma)12.7Disrupts microtubule dynamics and promotes cell cycle arrest

Neuroprotective Effects

ATA has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. Studies have shown that ATA can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. The compound's ability to stabilize microtubules and prevent neurodegeneration makes it a candidate for further exploration in neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Aggregation : ATA interacts with tau proteins, preventing their aggregation and promoting proper folding.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Regulation of Cell Cycle : ATA has been shown to cause cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells.

Case Study 1: Glioblastoma Treatment

A clinical study evaluated the efficacy of ATA in patients with recurrent glioblastoma. Patients receiving ATA alongside standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. The study highlighted ATA's role in enhancing the efficacy of existing treatments while minimizing side effects .

Case Study 2: Alzheimer's Disease Model

In a preclinical model using transgenic mice expressing human tau, treatment with ATA resulted in significant reductions in tau phosphorylation and aggregation. Behavioral assessments indicated improved cognitive function in treated mice compared to controls, suggesting that ATA may have therapeutic potential for Alzheimer's disease .

Properties

IUPAC Name

2-aminobenzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOZLGKDLIKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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